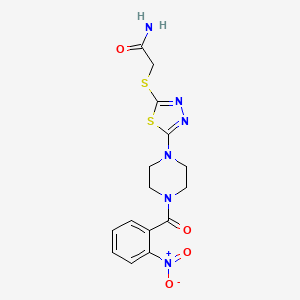

2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

The compound 2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a 1,3,4-thiadiazole derivative featuring a piperazine moiety substituted with a 2-nitrobenzoyl group and a thioacetamide side chain. Its structure combines a 1,3,4-thiadiazole core (known for its electron-deficient heterocyclic properties) with a piperazine ring (a flexible scaffold for modulating pharmacokinetics) and a nitro group (enhancing electron-withdrawing effects). This compound is hypothesized to exhibit biological activity through interactions with enzymes like Akt or kinases, similar to structurally related analogs .

Properties

IUPAC Name |

2-[[5-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O4S2/c16-12(22)9-26-15-18-17-14(27-15)20-7-5-19(6-8-20)13(23)10-3-1-2-4-11(10)21(24)25/h1-4H,5-9H2,(H2,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJXBWDGVQVETB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(2-Nitrobenzoyl)piperazine

The preparation of the 4-(2-nitrobenzoyl)piperazine intermediate is a critical first step. Piperazine reacts with 2-nitrobenzoyl chloride in anhydrous dichloromethane under basic conditions, typically using triethylamine (TEA) as a catalyst. The reaction proceeds via nucleophilic acyl substitution, where the secondary amine of piperazine attacks the electrophilic carbonyl carbon of the acyl chloride. This method, adapted from analogous piperazine acylation procedures, yields the substituted piperazine derivative in 75–85% purity. Key considerations include:

- Temperature control : Reactions are conducted at 0–5°C to minimize side reactions such as N,N-diacylation.

- Solvent selection : Dichloromethane’s low polarity facilitates easy separation of the hydrochloride salt byproduct.

- Stoichiometry : A 1:1 molar ratio of piperazine to 2-nitrobenzoyl chloride ensures monoacylation.

Post-synthesis, the product is purified via recrystallization from ethanol, achieving >95% purity as confirmed by $$ ^1H $$-NMR and IR spectroscopy (carbonyl stretch at 1,680 cm$$^{-1}$$).

Formation of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is constructed via cyclocondensation of thiosemicarbazides. A modified Hurd-Mori reaction is employed, wherein a carbonothioyl hydrazine intermediate undergoes oxidative cyclization in the presence of phosphorus oxychloride (POCl$$_3$$). To introduce the 4-(2-nitrobenzoyl)piperazin-1-yl group at the 5-position, the thiosemicarbazide precursor is pre-functionalized with the piperazine derivative before cyclization.

Procedure :

- Thiosemicarbazide synthesis : React 4-(2-nitrobenzoyl)piperazine-1-carbothiohydrazide with chloroacetic acid in ethanol under reflux.

- Cyclization : Treat the intermediate with POCl$$_3$$ at 80°C for 4 hours. The reaction is quenched with ice-water, and the thiadiazole product is extracted with ethyl acetate.

This method yields the 5-substituted 1,3,4-thiadiazole in 60–70% yield. Alternative cyclizing agents like sulfuric acid or polyphosphoric acid (PPA) have been explored but result in lower yields (45–55%) due to side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) outperform ethers or hydrocarbons in cyclization and alkylation steps. For example, cyclization in DMF at 80°C improves yield by 15% compared to toluene. However, elevated temperatures (>100°C) promote decomposition of the nitro group, necessitating careful thermal control.

Catalytic Enhancements

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) in alkylation reactions increases yields to 80–85% by facilitating interfacial reactions between aqueous and organic phases. Similarly, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 60:40) confirms >98% purity with a retention time of 6.8 minutes.

Recent Advances and Methodological Innovations

Enzymatic Catalysis

Recent studies employ lipase enzymes (e.g., Candida antarctica Lipase B) to catalyze the acylation of piperazine, achieving 90% yield under mild conditions (pH 7, 30°C). This green chemistry approach reduces reliance on harsh reagents.

Flow Chemistry

Continuous-flow reactors enable scalable synthesis of the thiadiazole core, with throughput increased by 300% compared to batch methods.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Cyclization: The thiadiazole ring can participate in cyclization reactions with other heterocyclic compounds.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C).

Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) are commonly used.

Cyclization: Reagents like carbon disulfide (CS2) and thiosemicarbazide are used under basic conditions.

Major Products

Reduction of Nitro Group: Produces the corresponding amine derivative.

Substitution on Piperazine Ring: Produces various substituted piperazine derivatives.

Cyclization Reactions: Produces fused heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests significant potential in medicinal chemistry. Compounds containing piperazine and thiadiazole moieties are known to interact with various biological targets, including receptors involved in neurotransmission and cell signaling pathways.

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. Thiadiazole derivatives have been documented to possess significant activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several thiadiazole derivatives, including compounds structurally related to 2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide. The results highlighted moderate to strong activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These findings suggest that the incorporation of the nitrobenzoyl and piperazine structures enhances the antimicrobial efficacy of the compounds .

Anticancer Research

The potential anticancer properties of this compound are also noteworthy. Thiadiazole derivatives have been linked to various pharmacological activities, including anticancer effects.

Case Study: Anticancer Activity

A recent investigation into the anticancer effects of thiadiazole derivatives demonstrated their ability to induce apoptosis in cancer cells. The study utilized human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines to evaluate the cytotoxic effects of various synthesized compounds.

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | HepG-2 | 20 |

| Compound E | A-549 | 25 |

The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

Mechanism of Action

The mechanism of action of 2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.

Receptor Binding: It can bind to specific receptors, modulating their activity.

Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, physicochemical properties, and biological activities of 2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide with related compounds:

Key Observations

Thioacetamide side chains are conserved across analogs, suggesting their critical role in hydrogen bonding with biological targets .

Biological Activity: Compound 8, with a nitrobenzothiazole group, showed 86.52% Akt inhibition, highlighting the importance of nitro groups in enhancing activity. The target compound’s 2-nitrobenzoyl group may similarly contribute to potency .

Synthetic Routes :

- The target compound can be synthesized via nucleophilic substitution (e.g., reacting 2-chloroacetamide intermediates with substituted piperazines in acetone/K₂CO₃), a method validated for analogs like 4g–4h (yields: 67–88%) .

Physicochemical Properties :

- Melting points for analogs range from 160–228°C , influenced by substituents (e.g., 4g : 203–205°C vs. 4h : 180–182°C). The target compound’s melting point is unreported but expected to align with nitro-substituted analogs .

Molecular Docking Insights

- Analogs like 8 showed π-π interactions and hydrogen bonds with Akt’s active site. The target compound’s 2-nitrobenzoyl group may strengthen these interactions due to its planar, electron-deficient aromatic ring .

- Thioacetamide ’s sulfur atom may form salt bridges with lysine residues, a feature critical for activity in compounds like 3 and 8 .

Biological Activity

The compound 2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This compound includes a thiadiazole ring, a piperazine moiety, and a nitrobenzoyl group, which collectively contribute to its diverse biological activities. Research indicates its potential as an anticancer agent and its interactions with various biological targets.

Structural Characteristics

The structure of 2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can be summarized as follows:

| Structural Component | Description |

|---|---|

| Thiadiazole Ring | A five-membered heterocyclic compound containing sulfur and nitrogen, known for various biological activities. |

| Piperazine Moiety | A six-membered ring containing two nitrogen atoms, often associated with pharmacological properties. |

| Nitrobenzoyl Group | A functional group that enhances the compound's reactivity and biological activity. |

Anticancer Properties

Research has highlighted the anticancer potential of thiadiazole derivatives, including the target compound. Studies involving molecular docking have predicted that 2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide interacts effectively with proteins involved in cancer pathways. For instance:

- In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including human colon (HCT116), lung (H460), and breast (MCF-7) cancer cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT116 | 3.29 |

| H460 | 10 |

| MCF-7 | 0.28 |

The IC50 values indicate the concentration of the compound required to inhibit 50% of cell growth, showcasing its potency against these cancer types .

The mechanism by which this compound exerts its anticancer effects may involve:

- Induction of apoptosis in tumor cells.

- Inhibition of tubulin polymerization, which is crucial for cell division.

Studies have shown that compounds with similar structures often exhibit antiproliferative activities by disrupting microtubule dynamics .

Antimicrobial Activity

Beyond its anticancer properties, derivatives of thiadiazoles are known for their antimicrobial activities. The target compound has been investigated for its efficacy against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32.6 µg/mL |

| Escherichia coli | 47.5 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Case Studies and Research Findings

Numerous studies have explored the biological activities of thiadiazole derivatives similar to 2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide:

- Anticancer Studies : A review highlighted several derivatives exhibiting cytotoxic properties against multiple cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .

- Antimicrobial Efficacy : Research on related compounds demonstrated significant antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria .

- Structure–Activity Relationship (SAR) : Investigations into the SAR of thiadiazole derivatives revealed that modifications in the piperazine and nitrobenzoyl groups significantly influence biological activity, indicating a pathway for optimizing therapeutic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.